![molecular formula C21H18N2OS2 B2889230 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide CAS No. 886959-95-1](/img/structure/B2889230.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide is a chemical compound with a complex structure. It belongs to the class of coumarin derivatives, specifically containing a benzothiazole moiety. Coumarins are organic heterocycles found in various natural and synthetic drug compounds. They exhibit diverse biological activities and are known for their photobiological properties upon UV light irradiation. Additionally, coumarins have applications in solar energy collection, charge transfer, and non-linear optical materials .
Molecular Structure Analysis
Scientific Research Applications
Antibacterial Agents
Benzothiazole derivatives, including the compound , have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains. Specifically, certain derivatives have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the low micromolar range. This suggests potential for the development of new antibacterial drugs.
Antifungal Applications
The benzothiazole moiety is associated with antifungal activity . Compounds with this structure have been explored for their efficacy against various fungal pathogens, indicating the potential of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide as a lead compound for antifungal drug development.
Anticancer Research
Benzothiazole derivatives are known to possess anticancer properties . They have been investigated for their ability to inhibit the growth of cancer cells. The compound could be studied further to determine its efficacy and mechanism of action in cancer therapy.
Antiprotozoal Activity
Compounds containing the benzothiazole ring have shown activity against protozoal infections . This suggests that N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide could be a candidate for the development of antiprotozoal agents.
Enzyme Inhibition
Benzothiazole derivatives have been used as enzyme inhibitors . They can bind to active sites or allosteric sites of enzymes, potentially leading to the development of drugs that can modulate enzymatic activity for therapeutic purposes.
Pharmacokinetic Modulation
The pharmacokinetic profiles of benzothiazole derivatives are favorable, indicating that they can be well-absorbed, distributed, metabolized, and excreted . This makes N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide a promising compound for further drug development and optimization.
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide are likely to be related to its anti-tubercular and anti-inflammatory properties . For instance, benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . In the context of anti-inflammatory activity, the key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets to bring about changes that result in its therapeutic effects. For anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis . For anti-inflammatory activity, the compound acts by inhibiting the COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the synthesis of prostaglandins. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth, contributing to its anti-tubercular activity . In terms of anti-inflammatory activity, the compound’s action results in the reduction of inflammation by inhibiting the synthesis of prostaglandins .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-12-8-4-5-9-15(12)19(24)23-21-18(13(2)14(3)25-21)20-22-16-10-6-7-11-17(16)26-20/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBKIFSEVFFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide |
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